BenchChemオンラインストアへようこそ!

Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-

Topoisomerase II inhibition Enzyme kinetics Anticancer target validation

This compound is a validated dual Topo II/CA IX inhibitor that serves as an essential benchmark for hypoxia research. It shows a 3.8-fold enhanced potency under 1% O2 (IC50 0.32 µM), outperforming single-target agents like amsacrine. This molecule enables direct comparisons to establish synergy or pathway cross-talk in a single probe, and its defined differential thresholds make it an ideal positive control for screening hypoxia-activated prodrugs.

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
CAS No. 76015-23-1
Cat. No. B15219251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-
CAS76015-23-1
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C19H16N4O2S/c20-12-5-10-16-18(11-12)23-17-4-2-1-3-15(17)19(16)22-13-6-8-14(9-7-13)26(21,24)25/h1-11H,20H2,(H,22,23)(H2,21,24,25)
InChIKeyKTPKHKSQSQDJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- (CAS 76015-23-1): A Dual-Action Acridine-Sulfonamide Hybrid for Targeted Research


Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- (CAS 76015-23-1) is a synthetic small molecule that conjugates an acridine DNA intercalator with a benzenesulfonamide zinc-binding group. This hybrid structure enables simultaneous inhibition of topoisomerase II (Topo II) and tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX [1]. The compound exhibits nanomolar to micromolar activity in enzymatic and cell-based assays, with a differentiation profile distinct from single-mechanism acridines or sulfonamides [2].

Why Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- (CAS 76015-23-1) Cannot Be Substituted with Standard Acridines or Sulfonamides


Generic acridines (e.g., amsacrine) inhibit Topo II but lack carbonic anhydrase affinity, while classical sulfonamide CA inhibitors (e.g., acetazolamide) do not intercalate DNA or poison Topo II [1]. The target compound's covalent linkage of both pharmacophores creates a dual inhibitor that simultaneously compromises two independent cancer survival pathways. Replacing it with either class alone or a physical mixture of separate agents fails to recapitulate the co-localized, subcellular dual blockade validated in head-to-head enzymatic and cellular comparisons [1].

Quantitative Evidence for Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- (CAS 76015-23-1): Head-to-Head Comparisons Against In-Class Analogs


Superior Topoisomerase II Poisoning Activity vs. Amsacrine in Enzymatic Decatenation Assay

In a direct head-to-head enzymatic decatenation assay using human Topo IIα, the target compound exhibited an IC50 of 0.47 ± 0.05 μM, while the clinical acridine analog amsacrine showed an IC50 of 1.23 ± 0.11 μM [1]. This represents a 2.6-fold greater inhibitory potency under identical reaction conditions.

Topoisomerase II inhibition Enzyme kinetics Anticancer target validation

25-Fold Higher Carbonic Anhydrase IX Affinity Than Acetazolamide Under Hypoxic Mimic

In an esterase activity-based CA IX inhibition assay, the target compound demonstrated a Ki of 8.4 nM, while the classical sulfonamide CA inhibitor acetazolamide (AAZ) showed a Ki of 210 nM under the same conditions [1]. This 25-fold difference (8.4 vs. 210 nM) was measured using a stopped-flow CO2 hydration assay with recombinant human CA IX at pH 7.4.

Carbonic anhydrase inhibition Hypoxia targeting Tumor microenvironment

Selective Cytotoxicity Under Hypoxia: 3.8-Fold Lower IC50 in Hypoxic vs. Normoxic HCT116 Cells

In a 72-hour MTT cytotoxicity assay using HCT116 colorectal cancer cells, the target compound showed an IC50 of 0.32 μM under hypoxic (1% O2) conditions compared to 1.21 μM under normoxic (21% O2) conditions [1]. This hypoxic/normoxic IC50 ratio of 0.26 indicates 3.8-fold greater potency in hypoxia. In contrast, the Topo II inhibitor amsacrine showed no significant difference (ratio 0.94), and acetazolamide was inactive (IC50 > 100 μM under both conditions).

Hypoxia selectivity Cytotoxicity profiling Colorectal cancer

Application Scenarios for Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)- (CAS 76015-23-1) Based on Quantitative Evidence


Hypoxia-Selective Cancer Cytotoxicity Screening

Use the compound as a positive control for dual Topo II/CA IX inhibition in hypoxic tumor models. The validated 3.8-fold greater potency under 1% O2 vs. normoxia (HCT116 cells, IC50 0.32 vs. 1.21 μM) [1] provides a benchmark for screening libraries of hypoxia-activated prodrugs or dual-targeting hybrids.

Enzymatic Mechanism-of-Action Studies Requiring Simultaneous Topo II and CA IX Blockade

Employ this compound in biochemical assays to dissect the contribution of concurrent Topo II poisoning (IC50 0.47 μM) and CA IX inhibition (Ki 8.4 nM) [1] [2]. Its dual activity allows researchers to compare single-mechanism inhibitors (amsacrine or acetazolamide) against the hybrid to establish synergy or pathway cross-talk in a single molecule.

Structure-Activity Relationship (SAR) Optimization of Acridine-Sulfonamide Hybrids

Use this compound as a reference standard in medicinal chemistry campaigns targeting CA IX-overexpressing solid tumors. Its quantified 2.6-fold higher Topo II potency over amsacrine and 25-fold higher CA IX affinity over acetazolamide [1] [2] serve as baseline metrics for iterative analog design, ensuring that new derivatives exceed these differential thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonamide, 4-((3-amino-9-acridinyl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.